(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[310]hexane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the bicyclic core, followed by the introduction of the fluorenylmethoxycarbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Properties
Molecular Formula |
C21H19NO4 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(1R,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C21H19NO4/c23-19(24)21-9-13(21)10-22(12-21)20(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,23,24)/t13-,21-/m0/s1 |
InChI Key |
BYDTZRWAEAVMFE-ZSEKCTLFSA-N |
Isomeric SMILES |
C1[C@@H]2[C@]1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1C2C1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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